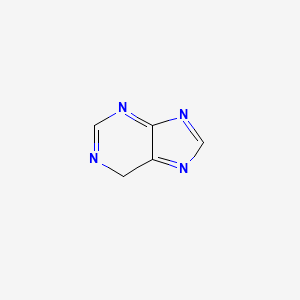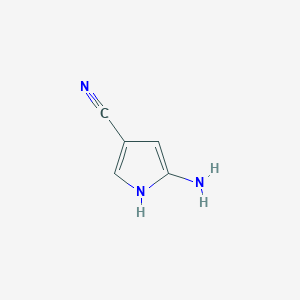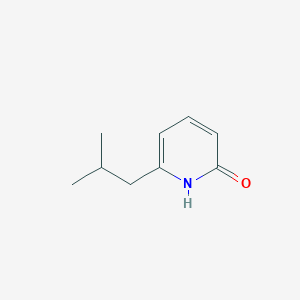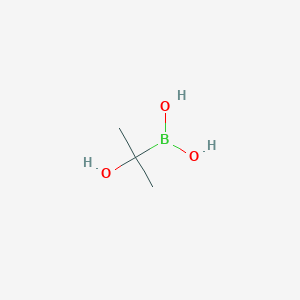
6H-Purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Purine, also known as hypoxanthine, is a naturally occurring purine derivative. It is a key intermediate in the synthesis of uric acid and plays a crucial role in the metabolism of nucleic acids. The molecular formula of this compound is C₅H₄N₄O, and it is characterized by a fused pyrimidine-imidazole ring system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6H-Purine can be synthesized through various methods. One common synthetic route involves the cyclization of 4,5-diaminopyrimidine with formic acid. The reaction typically occurs under reflux conditions, leading to the formation of the purine ring system .
Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are engineered to overproduce purine nucleotides, which are then converted to this compound through enzymatic reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 6H-Purine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to xanthine and further to uric acid.
Reduction: It can be reduced to form dihydropurine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or iodine, alkylating agents like methyl iodide, and acylating agents like acetic anhydride.
Major Products:
Oxidation: Xanthine and uric acid.
Reduction: Dihydropurine derivatives.
Substitution: Halogenated, alkylated, and acylated purine derivatives.
Wissenschaftliche Forschungsanwendungen
6H-Purine has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various purine derivatives.
Biology: Plays a role in the study of nucleic acid metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects in treating gout and hyperuricemia.
Industry: Utilized in the production of flavor enhancers and as a biochemical marker in cell culture studies.
Wirkmechanismus
6H-Purine exerts its effects by interfering with nucleic acid metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid. This compound inhibits several reactions involving inosinic acid, ultimately disrupting DNA and RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Adenine: Another purine base found in DNA and RNA.
Guanine: A purine base that pairs with cytosine in DNA.
Xanthine: An oxidation product of 6H-Purine, involved in the degradation of purine nucleotides.
Uniqueness of this compound: this compound is unique due to its role as an intermediate in the purine degradation pathway and its involvement in the synthesis of uric acid. Unlike adenine and guanine, which are primarily involved in genetic coding, this compound has significant metabolic functions .
Eigenschaften
CAS-Nummer |
273-27-8 |
|---|---|
Molekularformel |
C5H4N4 |
Molekulargewicht |
120.11 g/mol |
IUPAC-Name |
6H-purine |
InChI |
InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h2-3H,1H2 |
InChI-Schlüssel |
WZSGASVENYDXEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NC=NC2=NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)





![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)






